2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Nitration: Introduction of the nitro group at the 5-position of the benzamide ring is achieved through nitration using nitric acid and sulfuric acid.
Furanyl Methylation: The tetrahydro-2-furanylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and furanyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- (4-Isopropyl-4-methyl-1-piperidinyl)[(2R)-tetrahydro-2-furanyl]methanone
- 4-[(4-Methyl-1-piperidinyl)sulfonyl]-N-[(2S)-tetrahydro-2-furanylmethyl]-2-thiophenecarboxamide
Uniqueness
2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both a nitro group and a tetrahydro-2-furanylmethyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitro-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13-6-8-20(9-7-13)17-5-4-14(21(23)24)11-16(17)18(22)19-12-15-3-2-10-25-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKYDXKLHAJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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